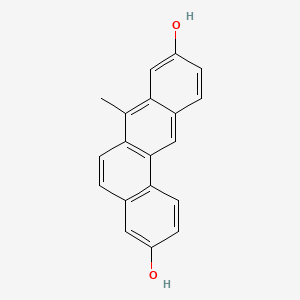
BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by its complex structure, which includes multiple fused benzene rings and hydroxyl groups. It is known for its significant photophysical and photochemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benz[a]anthracene derivatives typically involves several steps, including Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, and Bradsher-type reactions from diarylmethanes . More recently, metal-catalyzed reactions with alkynes have been employed to construct these frameworks . Specific conditions such as temperature, pressure, and the use of catalysts like cobalt/zinc reagents are crucial for the successful synthesis of these compounds .
Industrial Production Methods
Industrial production of benz[a]anthracene derivatives often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- involves its interaction with various molecular targets and pathways. It can intercalate into DNA, affecting transcription and replication processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz[a]anthracene
- 7-Methylbenz[a]anthracene
- 3-Methylbenz[a]anthracene
Uniqueness
BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
80150-03-4 |
|---|---|
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
7-methylbenzo[a]anthracene-3,9-diol |
InChI |
InChI=1S/C19H14O2/c1-11-16-6-3-12-8-14(20)5-7-17(12)19(16)9-13-2-4-15(21)10-18(11)13/h2-10,20-21H,1H3 |
InChI-Schlüssel |
OWCXKLSYNKIFFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC4=C3C=CC(=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
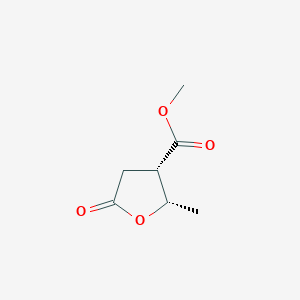
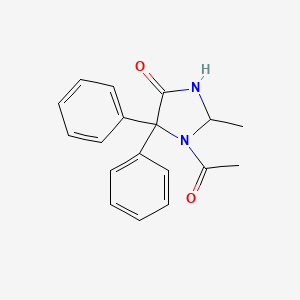
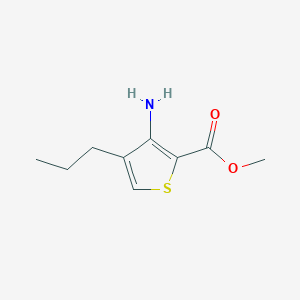


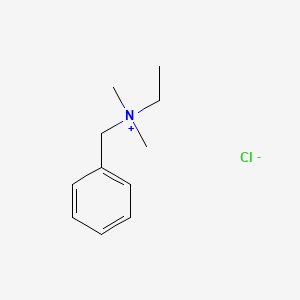
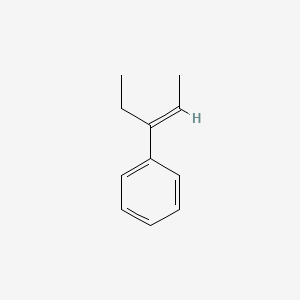
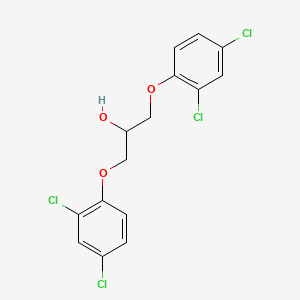
![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
